N-Ethyl-5-nitropyridin-2-amine

Beschreibung

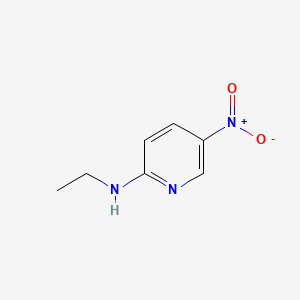

N-Ethyl-5-nitropyridin-2-amine belongs to the class of pyridines, which are heterocyclic aromatic compounds. ontosight.ai Specifically, it is characterized by a pyridine (B92270) ring substituted at the 2-position with an ethylamino group (-NHCH2CH3) and at the 5-position with a nitro group (-NO2). ontosight.ai This arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable precursor in various synthetic pathways.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C7H9N3O2 |

| Molecular Weight | 165.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 67730-09-0 |

| SMILES | CCNC1=NC=C(C=C1)N+[O-] |

| InChI | InChI=1S/C7H9N3O2/c1-2-8-7-4-3-6(5-9-7)10(11)12/h3-5H,2H2,1H3,(H,8,9) |

Data sourced from PubChem and other chemical databases. uni.lufluorochem.co.uk

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of science and technology. tandfonline.comresearchgate.netsciencepublishinggroup.com These six-membered aromatic rings containing one nitrogen atom are integral components of many natural products, including certain vitamins and alkaloids. researchgate.net

In the realm of medicinal chemistry, pyridine derivatives are recognized for their wide range of biological activities. tandfonline.comwisdomlib.orgnih.gov They form the structural basis for a multitude of pharmaceutical drugs and have demonstrated potential as antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral agents. tandfonline.comnih.gov The versatility of the pyridine scaffold allows for the design and synthesis of novel compounds with tailored therapeutic properties. researchgate.net

Beyond medicine, pyridine derivatives find applications in agriculture as herbicides and insecticides. mdpi.com They also serve as essential ligands in coordination chemistry and as catalysts in various organic reactions. tandfonline.com The diverse applicability of these compounds underscores their importance in modern chemical research and development. sciencepublishinggroup.com

Nitropyridines, pyridine rings bearing one or more nitro groups, are highly valuable intermediates in organic synthesis. mdpi.comnih.gov The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating a variety of chemical transformations.

From a synthetic standpoint, nitropyridines are readily available precursors for a vast array of more complex heterocyclic systems. mdpi.comnih.gov The nitro group can be readily reduced to an amino group, which can then be further functionalized, opening up pathways to a wide range of substituted pyridines. mdpi.com This transformation is a cornerstone in the synthesis of many biologically active molecules.

Furthermore, the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups onto the pyridine core. For instance, the reaction of nitropyridines with nucleophiles such as amines, alkoxides, and thiolates provides a direct route to substituted aminopyridines, alkoxypyridines, and thiopyridines, respectively. These products, in turn, serve as key building blocks for pharmaceuticals, agrochemicals, and materials science applications. mdpi.comresearchgate.net

This compound serves as a pertinent example of a substituted nitropyridine that is instrumental in advanced synthetic methodologies. Its synthesis can be achieved through the nitration of pyridine derivatives followed by ethylation. ontosight.ai The presence of both an amino group and a nitro group on the pyridine ring allows for selective chemical manipulations.

The amino group can be acylated or alkylated, while the nitro group can be reduced to an amine, leading to the formation of diamino-substituted pyridines. These diamines are precursors to various fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess diverse biological activities. researchgate.net

Moreover, the specific substitution pattern of this compound makes it a valuable substrate for studying reaction mechanisms and developing new synthetic protocols. For example, it can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, further expanding its synthetic utility. The strategic placement of the ethylamino and nitro groups influences the regioselectivity of these reactions, providing a means to control the outcome of complex molecular constructions.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-8-7-4-3-6(5-9-7)10(11)12/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGSKOYSJGIUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218010 | |

| Record name | N-Ethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67730-09-0 | |

| Record name | N-Ethyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67730-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-5-nitropyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067730090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67730-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-5-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-5-NITROPYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX009BG5FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Reaction Pathways

Established Synthetic Routes for N-Ethyl-5-nitropyridin-2-amine

Several established methods have been developed for the synthesis of this compound, primarily involving the introduction of the nitro and ethyl groups onto a pyridine (B92270) scaffold.

Nitration of Pyridine Derivatives Followed by Ethylation

One common strategy involves the initial nitration of a suitable pyridine precursor, followed by the introduction of the ethyl group. A key starting material for this route is 2-aminopyridine (B139424). The nitration of 2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid selectively yields 2-amino-5-nitropyridine (B18323). guidechem.comorgsyn.org This intermediate is crucial for the subsequent ethylation step.

The ethylation of 2-amino-5-nitropyridine can then be achieved through various alkylation techniques known in organic synthesis to furnish the final product, this compound.

Reaction of 2-chloro-5-nitropyridine (B43025) with Ethylamine (B1201723)

An alternative and widely utilized approach is the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and ethylamine. nih.gov The electron-withdrawing nitro group at the 5-position activates the chlorine atom at the 2-position, making it susceptible to displacement by a nucleophile like ethylamine. This reaction provides a direct method for the formation of the N-ethyl bond.

The precursor, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine. This involves nitration to 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction where the amino group is converted to a chloro group. datapdf.com

Nitration of N-ethyl-pyridin-2-amine

A third established route involves the direct nitration of N-ethyl-pyridin-2-amine. In this method, the ethyl group is introduced first, followed by the nitration of the pyridine ring. The nitration of N-substituted aminopyridines typically results in the introduction of the nitro group at the 5-position, directed by the activating amino group. However, the conditions for nitration must be carefully controlled to avoid side reactions. researchgate.net

Advanced Synthetic Methodologies for Nitropyridine Frameworks

In addition to the classical methods, advanced synthetic strategies have been developed for the construction of complex nitropyridine frameworks, which can be adapted for the synthesis of compounds like this compound.

Three-Component Ring Transformation (TCRT)

A powerful and convergent approach for the synthesis of substituted pyridines is the Three-Component Ring Transformation (TCRT). This methodology allows for the construction of the pyridine ring from acyclic precursors in a single step.

A notable example of TCRT for the synthesis of nitropyridines involves the use of 1-Methyl-3,5-dinitro-2-pyridone as a key building block. nih.govresearchgate.net This compound serves as a synthetic equivalent of unstable nitromalonaldehyde. nih.gov In this reaction, 1-Methyl-3,5-dinitro-2-pyridone undergoes a ring transformation with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to afford a variety of substituted 5-nitropyridines. nih.govresearchgate.net

While the primary nitrogen source often reported is ammonia, leading to a primary amine on the resulting pyridine, this methodology holds the potential for adaptation. By employing a primary amine like ethylamine as the nitrogen source in this three-component reaction, it is conceivable to directly synthesize N-ethyl substituted nitropyridines. This would offer a highly efficient and modular route to the target compound and its analogues.

Below is a table summarizing the key intermediates and starting materials for the synthesis of this compound.

| Compound Name | Molecular Formula | Role in Synthesis |

| 2-Aminopyridine | C₅H₆N₂ | Starting material for nitration |

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | Key intermediate |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | Precursor for reaction with ethylamine |

| N-ethyl-pyridin-2-amine | C₇H₁₀N₂ | Precursor for direct nitration |

| 1-Methyl-3,5-dinitro-2-pyridone | C₆H₅N₃O₅ | Key building block in TCRT |

| Ethylamine | C₂H₇N | Reagent for ethylation and nitrogen source in TCRT |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Nitropyridine Synthesis

Functionalization Strategies of the Nitropyridine Ring

The introduction of a nitro group onto a pyridine ring is a critical functionalization step in the synthesis of nitropyridines. Unlike benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen atom. askfilo.com This deactivation is even more pronounced under the acidic conditions of nitration, where the nitrogen atom becomes protonated, forming a highly deactivated pyridinium (B92312) cation. researchgate.net Consequently, direct nitration of pyridine requires harsh conditions and often results in low yields. askfilo.comresearchgate.net

When nitration does occur, it is highly regioselective, yielding the 3-nitropyridine (B142982) isomer. askfilo.com This is because the C-3 (meta) position is the least deactivated position for electrophilic attack. askfilo.com

An alternative and often higher-yielding mechanism for nitration involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. researchgate.netresearchgate.netrsc.org This intermediate then reacts with a nucleophile like bisulfite. The reaction proceeds through the formation of unstable dihydropyridine (B1217469) intermediates, followed by a askfilo.comrsc.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the ring, ultimately yielding 3-nitropyridine after rearomatization. researchgate.netresearchgate.netrsc.org This pathway avoids the direct electrophilic attack on the highly deactivated ring and provides a more synthetically useful route to 3-substituted nitropyridines. researchgate.net

Alkylation and Reduction of Nitro Groups

The synthesis of N-substituted nitropyridines often involves the direct alkylation of an amino group, followed by or preceded by other functional group manipulations. The precursor for this compound is typically 2-Amino-5-nitropyridine. guidechem.com The synthesis of this precursor is commonly achieved through the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids, which selectively adds a nitro group at the 5-position of the pyridine ring. guidechem.com

The introduction of the ethyl group onto the amino nitrogen can be achieved through various alkylating agents. While direct information on the ethylation of 2-amino-5-nitropyridine is not prevalent in the provided search results, general principles of N-alkylation of aminopyridines can be applied. These methods often require the use of ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

The reduction of the nitro group on the pyridine ring is a common transformation that significantly alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This transformation opens up pathways for further functionalization, such as diazotization and subsequent coupling reactions. Standard reduction conditions, such as catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using metals like iron, tin, or zinc in acidic media), are generally effective for the reduction of aromatic nitro groups. orgsyn.org The choice of reducing agent can be critical to avoid the reduction of the pyridine ring itself.

For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been successfully achieved, highlighting a relevant transformation on a similar heterocyclic system. orgsyn.org Such reductions are crucial steps in the synthesis of various substituted pyridine derivatives. orgsyn.org

Table 1: Representative Alkylation and Reduction Reactions

| Reaction Type | Starting Material | Reagents | Product | Reference Context |

|---|---|---|---|---|

| N-Alkylation (General) | 2-Amino-5-nitropyridine | Ethyl halide (e.g., C2H5I), Base | This compound | General organic synthesis principles |

| Nitro Reduction (Analogous) | 2-amino-5-bromo-3-nitropyridine | Fe, Acetic Acid | 5-bromo-2,3-diaminopyridine | orgsyn.org |

| Nitration | 2-aminopyridine | HNO3, H2SO4 | 2-Amino-5-nitropyridine | guidechem.com |

Heterocyclic Ring Functionalization via Cycloaddition Reactions

The functionalization of heterocyclic rings through cycloaddition reactions provides a powerful tool for constructing complex molecular architectures. Nitropyridines, being electron-deficient systems, can participate in various cycloaddition reactions, often as the dienophile or as part of a diene system in inverse electron-demand Diels-Alder reactions.

While specific cycloaddition reactions involving this compound are not detailed in the provided search results, the reactivity of related nitro-substituted heterocyclic systems offers valuable insights. For example, the inverse electron demand Diels-Alder reaction of electron-deficient azadienes, such as 5-nitro-1,2,3-triazine, with electron-rich dienophiles proceeds rapidly to form new heterocyclic scaffolds. nih.gov This highlights the potential of the nitro-substituted pyridine ring to act as a reactive component in cycloaddition chemistry.

The presence of the nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to attack by electron-rich species. This electronic feature is key to its participation in cycloaddition reactions. researchgate.net The regiochemical and stereochemical outcomes of such reactions are governed by frontier molecular orbital interactions between the diene and the dienophile. kfupm.edu.sa

Research on the cycloaddition reactions of heterocyclic nitrones with alkenes has demonstrated a high degree of regiochemical control, which is explained by frontier molecular orbital theory. kfupm.edu.sa These studies underscore the predictability and utility of cycloaddition reactions in designing synthetic routes to complex heterocyclic molecules. Although direct examples with this compound are scarce, the principles derived from analogous systems suggest that it could be a viable substrate for constructing novel fused-ring systems.

Table 2: Examples of Cycloaddition Reactions with Related Heterocycles

| Reaction Type | Heterocycle | Reactant | Product Type | Key Feature | Reference Context |

|---|---|---|---|---|---|

| Inverse Electron-Demand Diels-Alder | 5-Nitro-1,2,3-triazine | Amidines, Enamines | Substituted Pyrimidines | Rapid reaction rate | nih.gov |

| Nitrone Cycloaddition | Heterocyclic nitrone | Alkenes | Isoxazolidine derivatives | High regiochemical and stereochemical control | kfupm.edu.sa |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopic techniques are indispensable for the structural confirmation of N-Ethyl-5-nitropyridin-2-amine, each providing unique insights into its molecular framework.

While specific experimental NMR spectra for this compound are not widely documented in the reviewed literature, the expected chemical shifts and coupling patterns can be inferred from analyses of closely related structures, such as 2-amino-5-nitropyridine (B18323) and its derivatives. mdpi.comnih.govgoogle.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the pyridine (B92270) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The amine proton (NH) would likely appear as a broad singlet. The aromatic region would display signals for the three protons on the pyridine ring. For example, in the related compound 5-nitro-2-aminopyridine, protons are observed at approximately 6.55 ppm, 8.19 ppm, and 8.85 ppm. google.com

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing seven distinct carbon signals. Two signals would appear in the aliphatic region for the ethyl group's carbons. The remaining five signals would be in the aromatic region, corresponding to the carbons of the pyridine ring. The carbon atom attached to the nitro group would be significantly deshielded. In related isoxazolone compounds containing a 5-nitropyrid-2-yl group, the pyridine carbons show characteristic shifts, providing a reference for the expected values in this compound. mdpi.comnih.gov

Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Atom Type | NMR Type | Expected Chemical Shift (ppm) | Notes |

| Ethyl CH₃ | ¹H NMR | ~1.2-1.4 | Triplet |

| Ethyl CH₂ | ¹H NMR | ~3.4-3.6 | Quartet |

| Amine NH | ¹H NMR | Broad singlet | Shift can be variable |

| Pyridine H-3 | ¹H NMR | ~6.4-6.6 | Doublet |

| Pyridine H-4 | ¹H NMR | ~8.1-8.3 | Doublet of doublets |

| Pyridine H-6 | ¹H NMR | ~8.8-9.0 | Doublet |

| Ethyl CH₃ | ¹³C NMR | ~14-16 | Aliphatic region |

| Ethyl CH₂ | ¹³C NMR | ~40-42 | Aliphatic region |

| Pyridine C-3 | ¹³C NMR | ~107-109 | Aromatic region |

| Pyridine C-4 | ¹³C NMR | ~135-137 | Aromatic region |

| Pyridine C-6 | ¹³C NMR | ~145-147 | Aromatic region |

| Pyridine C-5 | ¹³C NMR | ~138-140 | Attached to NO₂ |

| Pyridine C-2 | ¹³C NMR | ~158-160 | Attached to NHR |

IR spectroscopy is crucial for identifying the functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the N-H, C-H, C=N, C=C, and NO₂ groups.

N-H Stretching: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3350-3310 cm⁻¹ for the N-H stretch. orgchemboulder.com

Aromatic and Aliphatic C-H Stretching: Signals for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

Nitro Group Vibrations: The presence of the nitro group is confirmed by two strong absorption bands: an asymmetric stretch typically around 1560-1520 cm⁻¹ and a symmetric stretch around 1355-1345 cm⁻¹. For the related compound ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate, a strong C-NO₂ vibration is seen at 1491 cm⁻¹. mdpi.com

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring appear in the 1650-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

The IR spectrum of the parent molecule, 2-amino-5-nitropyridine, shows characteristic bands that support these assignments. nih.gov

Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental formula (C₇H₉N₃O₂). Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu These theoretical values can be compared with experimental data from ion mobility-mass spectrometry.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 168.07675 | 131.0 |

| [M+Na]⁺ | 190.05869 | 138.2 |

| [M-H]⁻ | 166.06219 | 133.7 |

| [M+K]⁺ | 206.03263 | 132.8 |

Data sourced from predicted values. uni.lu

The electronic transitions of this compound can be studied using UV-Vis spectroscopy. The spectrum is expected to be dominated by strong absorptions arising from π-π* and n-π* transitions within the nitropyridine system. In related aminoethylpyridine derivatives, absorption bands are observed around 355-369 nm, attributed to n–π* transitions, and higher energy bands around 239-240 nm from π–π* transitions. semanticscholar.org Similar absorption features are anticipated for this compound, reflecting the charge-transfer characteristics between the electron-donating amine group and the electron-withdrawing nitro group on the pyridine ring.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the molecule's electronic structure, geometry, and vibrational properties.

While specific DFT studies for this compound were not identified in the search, this computational method has been extensively applied to analogous molecules like 2-amino-5-nitropyridine. researchgate.net For such compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry in the ground state. researchgate.net These calculations typically show that the pyridine ring adopts a planar conformation. The calculations also yield theoretical vibrational frequencies (wavenumbers) which, after appropriate scaling, show excellent agreement with experimental IR and Raman spectra. This correlation allows for a precise assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and wagging of the various functional groups. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP analysis indicates distinct regions of positive, negative, and neutral potential.

The regions of negative potential, typically associated with electrophilic reactivity, are concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas are electron-rich and are the most likely sites for protonation and interaction with electrophiles. Conversely, the positive potential is located around the hydrogen atoms of the ethyl group and the amino group, indicating these as potential sites for nucleophilic attack.

Theoretical studies on related nitropyridine derivatives have utilized Density Functional Theory (DFT) to calculate and visualize the MEP. These studies corroborate the expected charge distribution, with the nitro group being a strong electron-withdrawing group, thereby significantly influencing the electrostatic potential of the entire molecule. The ethylamino group, being an electron-donating group, contributes to the complexity of the charge distribution.

Theoretical Studies on Opto-Electronic and Charge Transport Properties

Theoretical investigations into the opto-electronic and charge transport properties of this compound provide insights into its potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These studies are typically performed using DFT and time-dependent DFT (TD-DFT) methods.

Key parameters derived from these theoretical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (Egap), ionization potential (IP), electron affinity (EA), and reorganization energy.

The HOMO and LUMO energy levels are critical in determining the charge injection and transport capabilities of a material. For this compound, the HOMO is generally localized on the electron-donating ethylamino and pyridine ring parts of the molecule, while the LUMO is concentrated on the electron-withdrawing nitro group. The energy gap between these orbitals is a key indicator of the molecule's electronic excitation properties and its potential color as an emitter in an OLED.

Research on compounds with a similar 5-nitropyridin-2-amine core has shown that modifications to the substituent at the 2-amino position can tune these opto-electronic properties. For instance, the introduction of larger aromatic wings can alter the energy gap and impact charge mobility.

The reorganization energy is another crucial factor, as it quantifies the energy required for the molecular geometry to relax after a charge is accepted or donated. A lower reorganization energy is desirable for efficient charge transport. Theoretical models can predict both the internal (intramolecular) and external (intermolecular) contributions to the reorganization energy.

The following table summarizes theoretically predicted opto-electronic properties for a molecule containing the 5-nitropyridin-2-amine core, which provides a basis for understanding the potential properties of this compound.

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.8 | eV |

| Energy Gap (Egap) | 3.7 | eV |

| Ionization Potential (IP) | 6.8 | eV |

| Electron Affinity (EA) | 2.5 | eV |

Note: The data in this table is based on theoretical calculations for a related compound and serves as an illustrative example. Actual experimental values for this compound may differ.

These theoretical studies are instrumental in the rational design of new organic materials with tailored electronic properties for specific device applications.

Mechanistic Investigations of Chemical Transformations

Reaction Mechanisms Involving N-Ethyl-5-nitropyridin-2-amine and its Derivatives

The functional groups of this compound—the secondary amine, the nitro group, and the pyridine (B92270) ring—dictate its reactivity. Understanding the mechanisms of reactions at these sites is crucial for its application in synthetic chemistry.

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material is often 2-chloro-5-nitropyridine (B43025), which reacts with ethylamine (B1201723).

The mechanism is a two-step addition-elimination process. abertay.ac.ukresearchgate.net

Nucleophilic Attack: The ethylamine molecule, acting as a nucleophile, attacks the carbon atom at the 2-position of the pyridine ring. This position is highly electron-deficient due to the inductive and resonance effects of the ring nitrogen and the para-positioned nitro group. The lone pair of electrons on the nitrogen of ethylamine forms a new C-N bond. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken. abertay.ac.uk The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. abertay.ac.uk

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step. The chloride ion, a good leaving group, is expelled from the Meisenheimer complex, resulting in the final product, this compound.

The presence of the nitro group is essential for this reaction to occur under mild conditions, as it activates the pyridine ring towards nucleophilic attack. abertay.ac.uk Without such an activating group, nucleophilic substitution on a chloropyridine ring would require much harsher conditions.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Mechanism | Key Feature |

|---|

The nitro group of this compound can be readily reduced to a primary amino group, yielding N2-ethylpyridine-2,5-diamine. This transformation is a key step in the synthesis of various bioactive molecules. mdpi.com Several methods are available for this reduction, each with its own mechanistic pathway.

Catalytic Hydrogenation: This is one of the most common methods. The reaction involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni), with a source of hydrogen (H₂ gas or a transfer agent like ammonium (B1175870) formate (B1220265) or hydrazine). mdpi.comorganic-chemistry.org The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The N=O bonds of the nitro group are sequentially hydrogenated, passing through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine.

Metal-Based Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also effective. organic-chemistry.org For example, with Fe in the presence of an acid (like HCl or acetic acid), the metal is oxidized while the nitro group is reduced. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.

Metal-Free Reductions: More recent methods utilize metal-free conditions. For instance, the use of diboron (B99234) compounds like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a base can achieve rapid and chemoselective reduction of aromatic nitro groups. organic-chemistry.orgdoi.org This method is valued for its tolerance of other sensitive functional groups. doi.org

Table 2: Comparison of Reduction Methods for Aromatic Nitro Groups

| Method | Reagents | Intermediates | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | Nitroso, Hydroxylamine | High yields, clean reaction. mdpi.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Nitroso, Hydroxylamine | Cost-effective, well-established. organic-chemistry.org |

The secondary amine group in this compound can undergo acylation to form an amide. This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. chemguide.co.ukresearchgate.net

The mechanism is a nucleophilic addition-elimination reaction at the carbonyl carbon of the acylating agent. chemguide.co.uk

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion is expelled as a leaving group. A base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) then deprotonates the positively charged nitrogen to yield the final, neutral amide product and a salt. chemguide.co.uk

This reaction is fundamental for building more complex molecules from the this compound scaffold. researchgate.net

Applications in Advanced Chemical Research

Precursor in Pharmaceutical Synthesis and Drug Development

Nitropyridine derivatives, including N-Ethyl-5-nitropyridin-2-amine, serve as crucial starting materials or intermediates for a multitude of complex and promising bioactive molecules. mdpi.comresearchgate.net Their unique chemical properties, particularly the electron-withdrawing nature of the nitro group, facilitate various chemical transformations necessary for building diverse molecular architectures. This versatility has made them a focal point in the development of new therapeutic agents across several disease categories. mdpi.com

Development of Antimicrobial Agents

The nitropyridine framework is integral to the synthesis of novel antimicrobial agents. Research has demonstrated that coordination complexes containing nitropyridine ligands exhibit significant antibacterial and antifungal properties. For instance, metal complexes derived from 2-amino-5-nitropyridine (B18323) have shown antimicrobial activity against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, with efficacy comparable to the standard drug ciprofloxacin. mdpi.com These complexes were also effective against the fungus C. albicans. mdpi.com

Furthermore, synthetic strategies have led to the creation of pyridoxazinone derivatives from nitropyridine precursors. One such derivative displayed high antibacterial activity against E. faecalis and S. aureus, with Minimum Inhibitory Concentration (MIC) values of 7.8 μg/mL and 31.2 μg/mL, respectively. mdpi.com This compound also showed notable antifungal activity against C. albicans, C. glabrata, and C. tropicalis. mdpi.com Studies have also highlighted that hydrazide derivatives incorporating a nitro-substituted pyridine (B92270) ring are potent against various bacterial and fungal strains, in some cases exhibiting activity comparable to standard drugs like norfloxacin and fluconazole. nih.gov The antimicrobial action of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group within microbial cells, which produces toxic intermediates that can damage DNA and lead to cell death. encyclopedia.pub

| Derivative Class | Microorganism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Pyridoxazinone Derivative | E. faecalis | 7.8 μg/mL | mdpi.com |

| Pyridoxazinone Derivative | S. aureus | 31.2 μg/mL | mdpi.com |

| Pyridoxazinone Derivative | C. albicans | 62.5 μg/mL | mdpi.com |

| Pyridoxazinone Derivative | C. glabrata | 62.5 μg/mL | mdpi.com |

| Pyridoxazinone Derivative | C. tropicalis | 62.5 μg/mL | mdpi.com |

Research into Anti-inflammatory Compounds

Nitropyridine scaffolds are instrumental in the development of novel anti-inflammatory agents. Scientists have synthesized functionalized thiazolo[5,4-b]pyridines, starting from 2-chloro-3,5-dinitropyridines, which act as potential inhibitors of MALT1 protease, an enzyme implicated in autoimmune and inflammatory diseases. mdpi.com The resulting compounds were found to inhibit MALT1 protease activity with IC50 values in the nanomolar range (1–500 nM). mdpi.com

Another approach involved the solid-phase synthesis of a library of substituted imidazo[4,5-b]pyridines using 2,4-dichloro-3-nitropyridine as a precursor. These compounds were designed as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. The most active compounds inhibited PDE4 with potency comparable to the established inhibitor rolipram and showed promise for treating autoimmune diseases. mdpi.com Additionally, research into new derivatives of 3-hydroxy pyridine-4-one has shown significant anti-inflammatory activity in animal models, suggesting that pyridine-based structures can effectively modulate inflammatory pathways. nih.gov

Anticancer Activity Research and Mechanism of Action

The nitropyridine moiety is a key feature in the design of various anticancer agents. A notable example is the development of 3-nitropyridine (B142982) analogues that function as microtubule-targeting agents. nih.gov These compounds induce cell cycle arrest in the G2-M phase and inhibit the polymerization of tubulin by binding to its colchicine site, ultimately leading to cancer cell death. nih.gov In vivo studies using a murine xenograft model of colon cancer demonstrated that these compounds effectively inhibit tumor growth. nih.gov

Thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to purines, have also been synthesized and evaluated for their anticancer potential. mdpi.com One derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active among a newly synthesized series. mdpi.com Furthermore, metal complexes based on 5-nitropicolinic acid have been tested against various tumor cell lines, including melanoma (B16-F10), colon cancer (HT29), and liver cancer (HepG2), with some complexes showing promising IC50 values. The anti-proliferative activity of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines has also been described, with the most potent molecules demonstrating IC50 concentrations of 25–50 nM against HCT116 and MDA-MB-231 cancer cells. mdpi.com

| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine | HCT116 (Colorectal) | 25-50 nM | mdpi.com |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine | MDA-MB-231 (Breast) | 25-50 nM | mdpi.com |

| Cd(II) complex of 5-nitropicolinic acid | B16-F10 (Melanoma) | 26.94 μg/mL | |

| Co(II) complex of 5-nitropicolinic acid | B16-F10 (Melanoma) | 45.10 μg/mL |

Enzyme Inhibition Studies (e.g., Urease, Chymotrypsin, JAK2, GSK3)

Nitropyridine derivatives have been extensively studied as inhibitors of various enzymes. For instance, 3-nitropyridylpiperazine derivatives have been synthesized and evaluated as potential inhibitors of urease, an enzyme linked to gastric diseases. The most promising of these compounds exhibited IC50 values around 2.0–2.3 μM against jack bean urease, which is significantly more potent than the standard inhibitor thiourea (IC50 of 23.2 μM). mdpi.com Similarly, a 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione showed dual inhibitory activity against both chymotrypsin (IC50 of 8.67 ± 0.1 μM) and urease (IC50 of 29.21 ± 0.98 μM). mdpi.comnih.gov

The nitropyridine scaffold has also been incorporated into inhibitors of kinases. Potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, were synthesized from 2-chloro-5-methyl-3-nitropyridine, with the most effective compounds inhibiting JAK2 with IC50 values between 8.5–12.2 µM. researchgate.netnih.gov In another study, a novel series of heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine were shown to inhibit glycogen (B147801) synthase kinase-3 (GSK3). The most active GSK3 inhibitor from this series displayed an IC50 of 8 nM. nih.gov

| Enzyme | Inhibitor Class | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Urease (Jack Bean) | 3-Nitropyridylpiperazine derivative | ~2.0-2.3 μM | mdpi.com |

| Chymotrypsin | 5-Nitropyridin-2-yl derivative | 8.67 ± 0.1 μM | mdpi.comnih.gov |

| Urease | 5-Nitropyridin-2-yl derivative | 29.21 ± 0.98 μM | mdpi.comnih.gov |

| JAK2 | Nitropyridine derivative | 8.5-12.2 µM | researchgate.netnih.gov |

| GSK3 | Nitropyridine derivative | 8 nM | nih.gov |

Neuroprotective Activity and Autophagy Enhancement

While direct studies on this compound are limited in this area, related nitro compounds and autophagy enhancers show relevance to neuroprotection. Autophagy is a cellular process essential for clearing damaged organelles and protein aggregates, and its enhancement is considered a promising strategy for treating neurodegenerative diseases. researchgate.netresearchgate.net For example, 3-nitropropionic acid is used in experimental models to mimic the neurodegeneration seen in Huntington's disease, and studies have evaluated autophagy as a potential neuroprotective mechanism against its toxic effects. nih.gov Compounds that induce autophagy, often by inhibiting the mTOR pathway, have demonstrated neuroprotective actions in models of Parkinson's disease and other neurodegenerative conditions. researchgate.net The therapeutic potential of enhancing autophagy to clear toxic protein aggregates like amyloid-beta and tau highlights a promising avenue for future research into novel neuroprotective agents. researchgate.net

Role in Agricultural Chemistry

In addition to pharmaceuticals, the nitropyridine scaffold is a building block for compounds used in agricultural chemistry. Research has been conducted on the herbicidal activity of novel nitropyridine-containing phenylaminoacetates and propionates. mdpi.com One synthesized compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, demonstrated a high level of herbicidal activity against barnyard grass, with an IC50 value of 27.7 mg/L. mdpi.com

Furthermore, 2-chloro-5-nitropyridine (B43025) has been utilized as a starting material for a new series of insecticides. Through nucleophilic substitution, various derivatives were created, with two showing significant activity against pests such as M. separata, P. xylostella, and P. litura, exhibiting a median lethal concentration (LD50) in the range of 4–12 mg/L. mdpi.comnih.gov

Development of Fungicides and Herbicides

The core structure of this compound, the nitropyridine ring, is a key pharmacophore in the development of novel agrochemicals. Research into nitropyridine derivatives has demonstrated their potential as potent herbicides. For instance, a synthesized compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, which shares the 5-nitropyridine moiety, exhibited a high level of herbicidal activity against barnyard grass, with a half-maximal inhibitory concentration (IC50) of 27.7 mg/L mdpi.com. The presence of the nitro group on the pyridine ring is crucial for this biological activity. Similarly, related nitropyridine-containing complexes have been tested for antimicrobial activity, with some showing effectiveness against pathogens like S. aureus and B. subtilis mdpi.com. These findings underscore the importance of the 5-nitropyridine scaffold as a foundational element for creating new fungicides and herbicides.

Materials Science Applications

Synthesis of Advanced Materials including Polymers

This compound serves as a valuable building block in the synthesis of advanced materials, including functional polymers. Polymers that incorporate amine groups are highly sought after for their ability to conjugate or complex with a wide range of molecules . The amine functionality on the this compound molecule provides a reactive site for polymerization or for grafting onto other polymer backbones. The synthesis of poly(2-oxazolines) (POx), a versatile class of polymers, can be initiated by compounds containing amine groups, allowing for the creation of macromolecules with specific terminal functionalities . The incorporation of the nitropyridine structure into a polymer chain can impart specific electronic or optical properties to the resulting material, making it suitable for specialized applications.

Organic Electronic Devices and Opto-Electronic Properties

The optoelectronic properties of nitropyridine derivatives are being harnessed for applications in organic electronic devices. A Schiff base compound derived from a related structure, N-(2-((pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine (Pyr-Pic), was synthesized and used as an interfacial organic layer in the fabrication of an Al/Pyr-Pic/p-Si/Al diode researchgate.net. This device demonstrated significant photoresponse properties, indicating its potential use in photodetectors or other light-sensitive electronics researchgate.net. The use of such organic materials is advantageous due to their lightweight nature, flexibility, and the ability to tune their properties through chemical synthesis researchgate.net. The study of the Pyr-Pic based device involved detailed analysis of its current-voltage (I-V) characteristics under various illumination conditions to determine key electrical parameters like barrier height and series resistance researchgate.net.

Below is an interactive table summarizing the conceptual application of such compounds in organic diodes.

| Parameter | Description | Significance in Device Performance |

| Interfacial Layer | An organic compound (e.g., Pyr-Pic) is placed between the metal electrode (Al) and the semiconductor (p-Si). | Improves charge injection/extraction, reduces interface defects, and enhances device stability and performance. |

| Barrier Height (Φb) | The energy difference between the metal's Fermi level and the semiconductor's band edge. | A key factor that determines the turn-on voltage and current flow characteristics of the diode. |

| Ideality Factor (n) | A measure of how closely the diode follows the ideal diode equation. | Values closer to 1 indicate a higher quality junction with minimal recombination currents. |

| Photoresponse | The ability of the device to generate a current when exposed to light. | Essential for applications like photodiodes, solar cells, and light sensors. The device showed photoresponse in the reverse bias region researchgate.net. |

Nonlinear Optical (NLO) Materials

Derivatives of this compound have been identified as promising materials for nonlinear optics (NLO). NLO materials are critical for technologies such as optical data storage, communications, and optical computing acs.org. The organic crystal (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine (S3MeMBANP), a structurally similar compound, has been extensively studied for its NLO properties acs.orgkent.ac.uk. It was identified as a promising NLO material through powder testing for second harmonic generation acs.org. Large single crystals of this material have been grown, and its second-order NLO coefficients (dij) were measured using the Maker fringe technique kent.ac.uk. These properties arise from the molecular structure, which combines an electron-donating amine group and an electron-withdrawing nitro group connected by a conjugated π-system (the pyridine ring), leading to a large molecular hyperpolarizability.

The table below presents the measured second-order nonlinear optical coefficients for the related compound (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine kent.ac.uk.

| NLO Coefficient | Measured Value (pm V-1) |

| d₁₄ | 11 |

| d₂₅ | 9 |

| d₃₆ | 7 |

Research Reagent in Organic Synthesis

Building Block for Complex Organic Molecules

This compound is a valuable research reagent, serving as a foundational building block for the synthesis of more complex organic molecules mdpi.commdpi.com. The 2-amino-5-nitropyridine scaffold is a versatile starting material. For example, 2-chloro-5-nitropyridine, a closely related precursor, is used in reactions to create complex heterocyclic systems. It can be reacted with other molecules to form substituted isoxazolones, which can then be rearranged using a base like triethylamine to synthesize imidazo[1,2-a]pyridines and indoles mdpi.com. These resulting molecular frameworks are of significant interest in medicinal chemistry and materials science. The reactivity of the amine group and the influence of the nitro group allow for a wide range of chemical transformations, making compounds like this compound essential tools for organic chemists in constructing novel and functionally complex molecules mdpi.commdpi.com.

Precursor for Radiolabeled Compounds

The presence of a nitro group on an aromatic ring makes this compound a potential precursor for the synthesis of radiolabeled compounds, particularly for use in Positron Emission Tomography (PET). The nitro group can be reduced to an amino group, which can then be used for further chemical modifications. More directly, aromatic nitro compounds can sometimes be displaced by nucleophilic radioisotopes like fluorine-18 in a nucleophilic aromatic substitution reaction, a common method for introducing ¹⁸F into molecules for PET imaging. nih.gov This makes nitropyridine derivatives valuable intermediates in the development of novel radiotracers for medical imaging. nih.gov

Coordination Chemistry and Metal Complexes

The this compound molecule possesses two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the nitrogen atom of the ethylamino group. This allows it to act as a bidentate ligand, forming stable chelate rings with transition metal ions. The electronic properties of the resulting metal complexes can be tuned by the substituents on the pyridine ring. The electron-withdrawing nitro group can influence the electron density at the coordination sites, thereby affecting the stability and reactivity of the metal complexes. The study of such complexes is relevant in areas such as catalysis and materials science. vot.plrasayanjournal.co.innih.gov The coordination chemistry of aminopyridinato ligands with early transition metals has been an area of active research. vot.pl

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The synthesis of functionalized pyridines is a mature field, yet there remains a continuous demand for more efficient, sustainable, and versatile methodologies. bcrcp.ac.in Current methods for producing related compounds like 2-amino-5-nitropyridine (B18323) often involve the nitration of 2-aminopyridine (B139424) using aggressive reagents like concentrated nitric and sulfuric acids. guidechem.com An alternative approach involves the nucleophilic substitution of 2-chloro-5-nitropyridine (B43025). nih.govmdpi.com

Future research should pivot towards developing more advanced and greener synthetic routes for N-Ethyl-5-nitropyridin-2-amine and its derivatives.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct, regioselective C-H functionalization of the pyridine (B92270) ring offers a more atom-economical approach compared to traditional multi-step syntheses that require pre-functionalized starting materials. nih.gov Investigating transition-metal-catalyzed methods to directly install the ethyl-amino group onto a nitropyridine core could significantly streamline synthesis.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing) for hazardous reactions like nitration, improving safety and scalability. chemistryviews.org Developing a flow-based synthesis for this compound could lead to higher yields and purity.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. rsc.org Designing a novel MCR that incorporates the ethyl-amino and nitro-pyridine motifs to construct the target molecule or its analogs would be a significant advancement.

Biocatalysis: Employing enzymes for specific steps, such as selective amination or nitration, could provide a highly sustainable and selective alternative to classical chemical methods.

In-depth Mechanistic Understanding of Biological Activities

Derivatives of 2-amino-5-nitropyridine have demonstrated a wide spectrum of biological activities, hinting at the therapeutic potential of this compound. Related compounds have been investigated for anticancer, antimicrobial, herbicidal, and insecticidal properties. nih.govresearchgate.netchemimpex.com They serve as crucial intermediates for synthesizing inhibitors of key enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

A critical future direction is to move beyond preliminary screening and establish a detailed mechanistic understanding of how this compound exerts its biological effects.

Research should focus on:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors, DNA) with which the compound interacts is paramount. nih.gov Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover these interactions.

Pathway Analysis: Once a target is identified, subsequent research must elucidate the downstream effects on cellular signaling pathways. For example, if the compound inhibits a specific kinase, its impact on phosphorylation cascades and gene expression needs to be mapped.

Role of the Nitro Group: The nitroaromatic moiety is often crucial for biological activity, sometimes acting as a bio-reducible "warhead." acs.org Investigating the metabolic activation of the nitro group in this compound to reactive species under hypoxic conditions (relevant in tumors and certain bacterial infections) is a key avenue. acs.org

Comparative Biology: Assessing the compound's activity across a range of cell lines (e.g., different cancer types) and microbial species can reveal spectra of activity and potential resistance mechanisms. nih.govresearchgate.net

Table 1: Reported Biological Activities of Related Nitropyridine Derivatives

| Derivative Class | Reported Biological Activity | Reference(s) |

| Nitropyridine-linked thiazolidinones | Anticancer (MCF-7, HepG2 cells) | nih.gov |

| 2-amino-5-nitropyridine cocrystals | DNA cleaving, Antimicrobial (Gram +/-) | nih.gov |

| Nitropyridine-containing propionates | Herbicidal (Barnyard grass) | nih.gov |

| Nitropyridine-based insecticides | Insecticidal (M. separate, P. xylostella) | nih.gov |

| (Pyridin-2-yl)piperazine derivatives | Potential Antimicrobial | nih.gov |

Development of Structure-Activity Relationships for Targeted Applications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. nih.gov For pyridine derivatives, it is known that the substitution pattern significantly influences biological activity. researchgate.net

A systematic SAR study on this compound would be essential for its development for any targeted application. This involves synthesizing a library of analogs and evaluating how specific structural modifications affect a chosen biological endpoint.

Future SAR studies should systematically explore:

Modification of the N-Alkyl Group: Replacing the ethyl group with other alkyl chains (methyl, propyl, branched alkyls), cyclic groups, or functionalized chains to probe the size and nature of the binding pocket.

Variation of the Nitro Group Position: Synthesizing isomers with the nitro group at the 3- or 4-position of the pyridine ring to understand the electronic and steric requirements for activity.

Introduction of Additional Substituents: Adding other functional groups (e.g., halogens, methyl, methoxy) to the pyridine ring at positions 3, 4, or 6 to modulate lipophilicity, electronic properties, and metabolic stability.

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to see if the activity is purely electronic or if the nitro group itself plays a specific mechanistic role.

These studies will generate crucial data for designing second-generation compounds with improved profiles for specific applications, such as enhanced selectivity for a cancer-related enzyme or improved potency against a drug-resistant bacterial strain. frontiersin.org

Advanced Computational Modeling for Property Prediction and Design

In modern drug discovery and materials science, computational chemistry is an indispensable tool for accelerating research and reducing experimental costs. Advanced computational models can predict molecular properties, simulate interactions with biological targets, and guide the design of novel compounds.

For this compound, computational modeling offers a powerful, unexplored avenue for research.

Key computational approaches to be explored include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate fundamental properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reactivity indices. researchgate.net This provides insight into the molecule's intrinsic stability and reactivity.

Molecular Docking: If a biological target is identified (from Section 6.2), molecular docking simulations can predict the binding mode and affinity of this compound and its analogs within the target's active site. nih.gov This is invaluable for interpreting SAR data and designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): By building a statistical model that correlates structural descriptors of a series of analogs with their measured biological activity, a QSAR model can predict the activity of yet-to-be-synthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a biological environment (e.g., bound to a protein or crossing a cell membrane), providing insights into binding stability and mechanism that static docking cannot capture.

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Application for this compound | Reference(s) |

| Density Functional Theory (DFT) | Prediction of electronic properties, stability, and reactivity. | researchgate.net |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). | nih.gov |

| QSAR Modeling | Predicting biological activity of new analogs based on chemical structure. | nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic interactions with biological targets and membranes over time. | nih.gov |

Applications in Emerging Fields of Chemical Science

Beyond traditional medicinal chemistry, the unique electronic and coordinating properties of this compound make it a candidate for applications in other cutting-edge areas of chemical science. The pyridine nitrogen provides a coordination site for metal ions, while the nitro group strongly influences the electronic landscape of the molecule.

Unexplored avenues for application include:

Coordination Chemistry and Catalysis: Nitropyridine derivatives can act as ligands to form novel metal complexes. nih.gov Research into the coordination of this compound with transition metals (e.g., Platinum, Ruthenium, Copper) could yield complexes with unique photophysical properties, catalytic activity, or enhanced anticancer efficacy. nih.gov

Materials Science: Pyridine-containing molecules are building blocks for functional polymers and organic materials. nih.gov Investigating the incorporation of this compound into polymeric structures could lead to materials with interesting optical, electronic, or thermal properties.

Radiopharmaceutical Chemistry: The pyridine scaffold is used in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging. nih.gov Future work could explore the synthesis of a radiolabeled version of this compound (e.g., with ¹⁸F or ¹¹C) to study its in vivo distribution and target engagement, potentially leading to new diagnostic tools.

Chemical Probes: A fluorescently tagged derivative of this compound could be developed as a chemical probe to visualize specific cellular components or processes, aiding in fundamental biological research.

By expanding the research scope beyond its immediate potential as a bioactive molecule, the broader utility of this compound as a versatile chemical scaffold can be fully realized.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of N-Ethyl-5-nitropyridin-2-amine?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Key parameters include using a low-temperature setup (e.g., 120 K) to minimize thermal motion artifacts and MoKα radiation (λ = 0.71073 Å) for data collection. The monoclinic space group P2₁/c is typical for such compounds, with cell parameters a = 14.6723 Å, b = 10.6920 Å, c = 12.4224 Å, and β = 96.820°. Refinement via SHELXL (part of the SHELX suite) ensures precise determination of bond lengths and angles .

Q. What are common synthetic routes for this compound?

Reductive amination is a viable approach, involving nitro or nitrile precursors and ethylamine derivatives. For example, nitro-pyridine intermediates can be reduced using catalytic hydrogenation or metal hydrides. Alternative routes may involve nucleophilic substitution on pre-functionalized pyridine rings, followed by nitration at the 5-position .

Q. How can impurities like nitrosamines be detected in this compound samples?

Sensitive analytical methods such as LC-MS/MS or GC-MS are required, validated to detect trace nitrosamines (e.g., limits in ppm/ppb). The European Medicines Agency (EMA) emphasizes method validation for specificity, linearity, and accuracy, particularly for N-nitrosamines due to their carcinogenic potential. USEPA Method 521 is a reference for nitrosamine analysis .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles or thermal parameters) be resolved during refinement?

Discrepancies may arise from disorder or thermal motion. Use iterative refinement in SHELXL with restraints for geometrically similar moieties. Electron density maps (e.g., Fo−Fc) should guide adjustments. For example, hydrogen atom positions can be refined using riding models or independent isotropic displacement parameters .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tailored. For reductive amination, excess ethylamine can drive the reaction forward, while catalysts like Ru or Pd improve selectivity. Monitoring via in situ FTIR or NMR helps identify intermediates and adjust parameters dynamically .

Q. How do computational methods (e.g., DFT) complement experimental data for conformational analysis?

Density Functional Theory (DFT) calculations can predict bond lengths, angles, and electronic properties (e.g., nitro group electron-withdrawing effects). Comparing computed vs. experimental data (e.g., C–N bond lengths ~1.340 Å) validates structural models and identifies steric/electronic influences .

Q. What are the challenges in quantifying total nitrosamines in pharmaceutical-grade this compound?

Total nitrosamine limits require summing individual impurities weighted by their Acceptable Intake (AI). Method sensitivity must align with AI thresholds (e.g., 0.03 ppm for N-nitrosodiethylamine). Matrix effects from the parent compound can interfere; thus, sample preparation (e.g., solid-phase extraction) and high-resolution MS are critical .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.